TMP920
Overview
Description
TMP920 is a highly potent and selective antagonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound is primarily used in scientific research to inhibit the binding of RORγt to the SRC1 peptide, with an IC50 value of 0.03 μM . RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which play a significant role in chronic inflammation and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMP920 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzhydryl amide moiety and the incorporation of an electron-rich heterocycle, such as an isoxazole . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
TMP920 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
TMP920 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding interactions of RORγt with other molecules.
Biology: Employed in research on T helper 17 (Th17) cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating chronic inflammatory and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
Mechanism of Action
TMP920 exerts its effects by inhibiting the binding of RORγt to the SRC1 peptide. This inhibition disrupts the transcriptional network of Th17 cells, leading to reduced differentiation and maintenance of these cells. The compound significantly reduces the occupancy of RORγt at its target genomic elements, thereby modulating the expression of genes involved in inflammation and autoimmunity .
Comparison with Similar Compounds
Similar Compounds
TMP778: Another potent and selective RORγt inhibitor with an IC50 value of 0.005 μM.
SR1001: An inverse agonist for RORα and RORγ with IC50 values of 172 nM and 111 nM, respectively.
GSK805: A potent, orally bioavailable RORγt inverse agonist.
Uniqueness of TMP920
This compound is unique due to its high potency and selectivity for RORγt. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor of RORγt. Additionally, this compound exhibits higher flexibility in its molecular structure, which enhances its binding interactions with RORγt .
Biological Activity
TMP920 is a small-molecule antagonist of the retinoid-related orphan receptor gamma t (RORγt), which plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17). This compound has garnered attention for its potential therapeutic applications in autoimmune diseases such as psoriasis, multiple sclerosis, and arthritis. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and comparative data with other RORγt inhibitors.
This compound functions primarily by inhibiting RORγt, a transcription factor essential for Th17 cell differentiation. By binding to RORγt, this compound prevents the recruitment of co-activators necessary for IL-17 production while promoting the recruitment of co-repressors, effectively acting as an inverse agonist. This modulation leads to a significant reduction in IL-17 secretion from activated T cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on IL-17 production. The half-maximal inhibitory concentration (IC50) for this compound in RORγt-dependent assays is approximately 1.1 μM , indicating its effectiveness in suppressing Th17 cell activity without significant toxicity to T cells at this concentration .
Table 1: IC50 Values of RORγt Inhibitors
Compound | IC50 (μM) | Selectivity (RORα/RORβ) |
---|---|---|
This compound | 1.1 | >10 |
TMP778 | 0.017 | 1.24/1.39 |
Digoxin | <2.5 | Not specified |
These results highlight the selectivity of this compound over other nuclear receptors, with an IC50 greater than 10 μM for 22 other tested nuclear receptors, affirming its targeted action on RORγt .
In Vivo Studies
In vivo experiments further validate the therapeutic potential of this compound. In models of experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, administration of this compound significantly reduced IL-17A levels in a dose-dependent manner. For instance, at higher doses, reductions in systemic IL-17A levels reached approximately 93% compared to control groups .
Table 2: Effects of this compound on Cytokine Production in EAE Models
Treatment | Dose (mg/kg) | IL-17A Reduction (%) |
---|---|---|
This compound | 60 | 93 |
Control | N/A | 0 |
Clinical Implications
The inhibition of IL-17 production by this compound suggests its potential utility in treating autoimmune conditions characterized by Th17 cell overactivity. Preclinical studies indicate that RORγt antagonists like this compound could effectively mitigate symptoms in conditions such as psoriasis and rheumatoid arthritis by reducing inflammatory responses driven by Th17 cells .
Comparative Analysis with Other RORγt Inhibitors
When comparing this compound with other known RORγt inhibitors such as TMP778 and A-9758, it is evident that while all compounds share similar mechanisms, their potency and selectivity vary significantly. For example, while A-9758 has shown robust activity with an IC50 as low as 38 nM for IL-17A secretion inhibition , this compound’s broader selectivity profile makes it a valuable candidate for therapeutic development.
Properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-19-10-15-26(20(2)16-19)29(24-8-6-5-7-9-24)30-28(32)17-23-11-13-25(14-12-23)33-18-27-21(3)31-34-22(27)4/h5-16,29H,17-18H2,1-4H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBIDOWYJZWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OCC4=C(ON=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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